Cabozantinib
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Cabozantinib (S)-malate involves multiple steps starting from 3,4-dimethoxyaniline, leading to the formation of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline through a series of reactions including substitution, cyclization, chlorination, and nucleophilic substitution. This intermediate undergoes further transformations including Pd/C-H2 reduction, acylation, and finally a salt-forming reaction to yield cabozantinib with an overall yield of about 44% based on the starting material (Xie Ning et al., 2014).
Applications De Recherche Scientifique
Application in Soft-Tissue Sarcomas (STS)
- Scientific Field : Oncology .
- Summary of the Application : Cabozantinib, a multi-receptor tyrosine kinase inhibitor, has been used in the treatment of refractory Soft-Tissue Sarcomas (STS). The drug targets both the VEGF and MET pathways, which are known to be activated in various sarcoma cell lines .
- Methods of Application : In a phase II trial, adult patients with advanced STS and progressive disease after at least one standard line of systemic therapy were administered 60 mg oral cabozantinib once daily in 28-day cycles .
- Results or Outcomes : Six (11.1%; 95% CI, 4.2%–22.6%) of the 54 evaluable patients enrolled experienced objective responses (all partial responses). Six-month progression-free survival (PFS) was 49.3% (95% CI, 36.2%–67.3%), with a median time on study of 4 cycles (range, 1–99) .
Application in Neuroendocrine Tumors (NETs)
- Scientific Field : Oncology .
- Summary of the Application : Cabozantinib, in combination with lanreotide, is being studied for its safety and activity in well-differentiated (WD) neuroendocrine tumors (NETs) of gastroenteropancreatic (GEP), thoracic and of unknown origin .
- Methods of Application : In the LOLA trial, a multicenter, open-label, double-cohort, non comparative, non-randomized, three-stage phase II trial, eligible patients with advanced or metastatic, progressive, non-functioning WD thoracic NETs, GEP-NETs or NETs of unknown origin with Ki67 ≥ 10% were considered. Patients were administered cabozantinib (starting dose of 60 mg/day continuously) plus lanreotide 120 mg every 28 days .
- Results or Outcomes : The trial is ongoing, and the results are yet to be published .
Application in Renal Cell Carcinoma (RCC)
- Scientific Field : Oncology .
- Summary of the Application : Cabozantinib combined with immune checkpoint inhibitors (ICIs) has brought a new therapeutic effect for the medical treatment of renal cell carcinoma (RCC) .
- Methods of Application : A meta-analysis of randomized controlled trials and single-arm trials was performed to evaluate the efficacy and safety of cabozantinib plus ICIs in RCC .
- Results or Outcomes : Treatment with cabozantinib plus ICIs improved progression-free survival (PFS) and overall survival (OS), and improved objective response rate (ORR) in patients with RCC .
Application in Metastatic Medullary Thyroid Cancer
- Scientific Field : Oncology .
- Summary of the Application : Cabozantinib is indicated for the treatment of progressive, metastatic medullary thyroid cancer .
- Methods of Application : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and the doctor’s prescription .
- Results or Outcomes : The drug has been shown to be effective in treating this condition, but specific results would depend on individual patient factors .
Application in Hepatocellular Carcinoma
- Scientific Field : Oncology .
- Summary of the Application : Cabozantinib is indicated for the treatment of hepatocellular carcinoma in patients previously treated with sorafenib .
- Methods of Application : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and the doctor’s prescription .
- Results or Outcomes : The drug has been shown to be effective in treating this condition, but specific results would depend on individual patient factors .
Application in Listeria monocytogenes Infection
- Scientific Field : Microbiology .
- Summary of the Application : Cabozantinib has been studied for its potential in reducing the invasive action of Listeria monocytogenes (LM) on cells .
- Methods of Application : In vivo experiments were conducted to study the combined application of Cabozantinib and Ampicillin against LM infection .
- Results or Outcomes : The results indicated that the combined application of Cabozantinib and Ampicillin could reduce the invasive action of LM on cells .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQOQHATWINJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233968 | |
Record name | Cabozantinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
COMETRIQ is practically insoluble in water. | |
Record name | Cabozantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cabozantinib inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2. | |
Record name | Cabozantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cabozantinib | |
CAS RN |
849217-68-1 | |
Record name | Cabozantinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849217-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cabozantinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cabozantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cabozantinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849217-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CABOZANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C39JW444G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.